trisodium;iron(3+);oxalate
Description
Significance and Context in Advanced Coordination Chemistry
Trisodium;iron(3+);oxalate (B1200264) is a coordination compound consisting of a central iron(III) ion octahedrally coordinated to three bidentate oxalate ligands, with three sodium ions as counter-ions. chemicalbook.comwikipedia.org The resulting [Fe(C₂O₄)₃]³⁻ anion possesses a propeller-like chirality, existing as two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda) isomers. wikipedia.org This inherent chirality makes it a valuable subject in stereochemistry and in the study of chiral recognition and separation.
The significance of sodium tris(oxalato)ferrate(III) and its corresponding anion extends across several areas of advanced coordination chemistry:
Photochemistry and Actinometry: The ferrioxalate (B100866) anion is highly sensitive to light and high-energy electromagnetic radiation. wikipedia.orgccspublishing.org.cnwikipedia.org Absorption of a photon induces an intramolecular electron transfer from an oxalate ligand to the iron(III) center, resulting in the reduction of iron(III) to iron(II) and the decomposition of the oxalate. wikipedia.orgccspublishing.org.cn This photochemical decomposition is a cornerstone of chemical actinometry, a technique for measuring light intensity. wikipedia.orgccspublishing.org.cn The potassium salt, in particular, was found to be over 1000 times more sensitive than uranyl oxalate, the previously used standard. wikipedia.org
Precursor in Materials Science: The tris(oxalato)ferrate(III) anion serves as a versatile building block in the synthesis of more complex materials, including multidimensional coordination polymers and heterometallic networks. rsc.org The ability of the oxalate ligand to bridge multiple metal centers allows for the construction of intricate architectures with interesting magnetic and electronic properties.
Model for Fundamental Studies: The compound provides a valuable model for studying fundamental concepts in coordination chemistry, such as ligand-to-metal charge transfer (LMCT), photoredox reactions, and the kinetics and mechanisms of complex ion reactions. ccspublishing.org.cncaltech.edu The well-defined structure and reactivity of the ferrioxalate anion allow for detailed investigations into these fundamental processes.
Below is a data table summarizing some of the key properties of trisodium;iron(3+);oxalate.
| Property | Value | Reference(s) |
| Chemical Formula | Na₃[Fe(C₂O₄)₃] | chemicalbook.comwikipedia.org |
| Appearance | Bright green crystals | github.io |
| Coordination Geometry | Distorted Octahedral | wikipedia.orgconicet.gov.ar |
| Chirality | Exists as Δ and Λ enantiomers | wikipedia.org |
| Solubility in cold water | 32 parts per 100 parts solvent | wikipedia.orgchembk.com |
| Solubility in hot water | 182 parts per 100 parts solvent | chemicalbook.comchembk.com |
Historical Perspectives in Metal-Ligand Research Involving Oxalate Complexes
The study of metal-oxalate complexes has a rich history, with early investigations laying the groundwork for modern coordination chemistry. The discovery of the light sensitivity of the ferrioxalate anion was a pivotal moment in the development of photochemistry.
The pioneering work on the photochemistry of ferrioxalate complexes in the mid-20th century established their utility as highly sensitive chemical actinometers. wikipedia.orgccspublishing.org.cn This discovery was a significant advancement, providing a reliable method for quantifying photon flux in photochemical experiments. The high quantum yield of the photoreduction of Fe(III) to Fe(II) made the ferrioxalate system particularly suitable for this purpose. ccspublishing.org.cn
Early research also focused on the synthesis and characterization of various metal-oxalate complexes. These studies revealed the versatile coordination modes of the oxalate ligand, which can act as a bidentate chelating ligand or a bridging ligand, leading to the formation of mononuclear, dinuclear, and polynuclear complexes. rsc.org The investigation of the thermal decomposition of iron(III) oxalate complexes provided further insights into their structure and bonding. acs.org
The development of spectroscopic techniques, such as infrared and Mössbauer spectroscopy, in the latter half of the 20th century, allowed for more detailed characterization of the bonding and structure of these complexes. conicet.gov.arresearchgate.netscielo.br These studies helped to elucidate the nature of the iron-oxalate bond and the electronic structure of the [Fe(C₂O₄)₃]³⁻ anion.
The table below highlights key historical milestones in the research of ferrioxalate complexes.
| Year/Period | Milestone | Significance |
| Mid-20th Century | Discovery of the high photosensitivity of the ferrioxalate anion. | Led to its widespread use as a chemical actinometer, replacing less sensitive compounds. wikipedia.orgccspublishing.org.cn |
| 1960s | Detailed studies on the thermal decomposition of iron(III) oxalate complexes. | Provided a deeper understanding of the stability and reaction pathways of these compounds. acs.org |
| Late 20th Century | Application of advanced spectroscopic techniques (IR, Mössbauer). | Enabled detailed characterization of the molecular and electronic structure of ferrioxalate complexes. conicet.gov.arresearchgate.netscielo.br |
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;iron(3+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3Na/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRSXSGWQCSHH-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeNa3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890505 | |
| Record name | Ferric sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow odorless powder; Soluble in water; [Horizons MSDS] | |
| Record name | Trisodium trioxalatoferrate | |
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CAS No. |
555-34-0 | |
| Record name | Trisodium trioxalatoferrate | |
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| Record name | Ethanedioic acid, iron(3+) sodium salt (3:1:3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric sodium oxalate | |
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| Record name | Trisodium trioxalatoferrate | |
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Synthetic Methodologies and Mechanistic Investigations of Tris Oxalato Ferrate Iii
Diverse Synthetic Routes
The preparation of sodium tris(oxalato)ferrate(III) can be achieved through several distinct pathways, each with specific advantages concerning purity, yield, and environmental impact.
Aqueous and Solution-Phase Syntheses
Aqueous synthesis is the most common and well-documented method for producing sodium tris(oxalato)ferrate(III). These methods typically involve the reaction of an iron(III) source with an oxalate (B1200264) source in a specific molar ratio in an aqueous medium.
Fe(OH)₃ + 3H₂C₂O₄ + 3NaOH → Na₃[Fe(C₂O₄)₃] + 6H₂O youtube.com
An alternative solution-phase method starts with an iron(II) salt, such as ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt). umass.edu In this multi-step process, the iron(II) salt is first reacted with oxalic acid to precipitate yellow iron(II) oxalate. umass.eduyoutube.com The isolated iron(II) oxalate is then suspended in a solution containing an oxalate source (e.g., potassium oxalate, adaptable for sodium oxalate) and oxidized to iron(III) using hydrogen peroxide. youtube.comquizlet.com During this step, the temperature must be carefully controlled to prevent the decomposition of the peroxide. umass.edu Finally, excess oxalic acid is added to the boiling solution to ensure the complete formation of the clear green tris(oxalato)ferrate(III) complex, from which the sodium salt can be crystallized. umass.edu
| Iron Precursor | Oxalate Source | Sodium Source/Base | Key Steps |
| Ferric Chloride (FeCl₃) | Oxalic Acid (H₂C₂O₄) | Sodium Hydroxide (B78521) (NaOH) | 1. Precipitate Fe(OH)₃ from FeCl₃ using NaOH. 2. Dissolve Fe(OH)₃ in hot H₂C₂O₄. 3. Neutralize with NaOH to form the complex. |
| Ferrous Ammonium Sulfate | Oxalic Acid (H₂C₂O₄) | Sodium Oxalate (Na₂C₂O₄) | 1. Precipitate Iron(II) oxalate from the iron(II) salt. 2. Oxidize Fe(II) to Fe(III) with H₂O₂ in the presence of an oxalate source. 3. Add excess H₂C₂O₄ to complete complex formation. |
Solid-State and Hydrothermal Approaches
While less common for the direct synthesis of the hydrated tris(oxalato)ferrate(III) complex, solid-state and hydrothermal methods are relevant in the broader context of iron oxalate chemistry.
Solid-state reactions typically involve the thermal decomposition of precursor materials. For instance, the synthesis of mixed-metal oxides like ferrites can be achieved by heating co-precipitated mixed-metal oxalates. dtic.millew.ro This precursor technique involves creating a homogeneous, solid mixture of metal oxalates on an atomic scale, which then decomposes upon heating in air to yield the desired oxide product. dtic.mil While this leads to the decomposition of the oxalate complex, it highlights a solid-state methodology starting from oxalate precursors.
Hydrothermal synthesis offers a route to produce crystalline materials from aqueous solutions under elevated temperature and pressure. This method has been employed to create iron-based microparticles from iron oxalate precursors. researchgate.net In a typical process, an iron source and an oxalate source are heated in a sealed vessel (autoclave). researchgate.net This approach allows for control over the size, morphology, and crystallinity of the resulting product, which in some cases has been identified as humboldtine, a naturally occurring iron(II) oxalate dihydrate. researchgate.net While direct synthesis of Na₃[Fe(C₂O₄)₃] via this method is not widely reported, the principles of hydrothermal synthesis could potentially be adapted to crystallize the complex under specific conditions.
Green Synthesis Strategies
Growing emphasis on sustainable chemical practices has led to the development of greener synthetic routes for metal-oxalate complexes. These strategies focus on reducing waste, using less hazardous materials, and improving energy efficiency. youtube.com
One key aspect of green synthesis is the choice of starting materials. The use of naturally occurring reagents is a promising avenue. For example, research has shown that plant extracts, such as that from the bilimbi fruit, can serve as a natural source of oxalic acid for the synthesis of metal oxalate nanoparticles, eliminating the need for synthetic reagents. scribd.com Another approach involves utilizing industrial byproducts or raw materials, such as iron ore, as the iron source, which can be leached with oxalic acid to form the iron oxalate precursor.
Improving the efficiency of existing methods is also a central tenet of green chemistry. This includes optimizing reaction conditions to maximize yield and reduce the amount of unreacted starting materials, thereby minimizing waste. youtube.com Calculating metrics like the "E-factor" (environmental factor), which relates the mass of waste generated to the mass of the product, helps in assessing the environmental impact of a synthesis and guiding the development of more sustainable protocols. youtube.com
Mechanistic Aspects of Complex Formation
The formation of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a classic example of a complexation reaction involving the stepwise substitution of ligands. brainly.com The process is governed by the principles of coordination chemistry, including ligand exchange kinetics and the influence of reaction conditions on equilibrium.
Ligand Exchange and Complexation Dynamics
In an aqueous solution, the iron(III) ion exists as a hydrated aqua complex, [Fe(H₂O)₆]³⁺. The formation of the tris(oxalato)ferrate(III) complex proceeds through the sequential displacement of the coordinated water molecules by bidentate oxalate ions (C₂O₄²⁻). youtube.com This is a type of ligand substitution reaction. libretexts.org
This process occurs in three main steps, with the formation of mono- and bis-oxalato intermediates:
[Fe(H₂O)₆]³⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)(H₂O)₄]⁺ + 2 H₂O
[Fe(C₂O₄)(H₂O)₄]⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₂(H₂O)₂]⁻ + 2 H₂O
[Fe(C₂O₄)₂(H₂O)₂]⁻ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₃]³⁻ + 2 H₂O
The oxalate ion acts as a chelating ligand, binding to the iron center at two positions to form a stable five-membered ring. wikipedia.org This chelate effect provides significant thermodynamic stability to the resulting complex compared to coordination with monodentate ligands. The mechanism of ligand substitution can be described as an interchange mechanism, where the incoming oxalate ligand forms an outer-sphere complex with the hydrated iron ion before the rate-determining step of water dissociation and oxalate coordination occurs. libretexts.org
Role of Precursors and Reaction Parameters
The successful synthesis of sodium tris(oxalato)ferrate(III) with high yield and purity is highly dependent on the choice of precursors and the careful control of reaction parameters.
Precursors:
Iron Source: The choice of the iron precursor dictates the initial steps of the synthesis. Using a soluble iron(III) salt like ferric chloride is direct but may introduce chloride ions. youtube.com Starting with an iron(II) salt like ferrous ammonium sulfate requires an additional oxidation step, which must be carefully controlled. umass.edu Preparing fresh iron(III) hydroxide as an intermediate is a common method to ensure a pure starting material free from other anions. youtube.comwikipedia.org
Oxalate Source: Both oxalic acid and its salts (sodium oxalate) can be used. When using oxalic acid, a base must be added to deprotonate it to the oxalate dianion, which is the active ligand for complexation. youtube.com The stoichiometry between the iron and oxalate sources is critical; a molar ratio of at least 3:1 (oxalate to iron) is required to form the tris-complex. acs.org
Reaction Parameters:
pH: The pH of the solution is a critical parameter. The initial precipitation of iron(III) hydroxide requires a basic medium. youtube.com Conversely, the dissolution of this hydroxide in oxalic acid occurs under acidic conditions. acs.org The final formation of the stable [Fe(C₂O₄)₃]³⁻ complex is favored in a neutral to slightly acidic solution, which is achieved by the final neutralization step. acs.orgatilim.edu.tr
Temperature: Temperature influences reaction rates and product stability. Dissolving precursors is often done in hot water to increase solubility. youtube.comatilim.edu.tr However, steps involving reagents like hydrogen peroxide require lower temperatures (e.g., ~40 °C) to prevent decomposition. umass.eduyoutube.com Crystallization is typically induced by cooling the final solution, as the solubility of the complex salt decreases at lower temperatures. atilim.edu.tr
| Parameter | Influence on Synthesis | Typical Conditions |
| pH | Controls precipitation of intermediates (Fe(OH)₃) and the protonation state of the oxalate ligand. | Basic for Fe(OH)₃ precipitation; acidic for dissolution in H₂C₂O₄; near-neutral for final complex formation. |
| Temperature | Affects reaction rates, solubility of reagents, and stability of reactants (e.g., H₂O₂). | Elevated temperatures for dissolution; controlled (~40°C) for oxidation; cooling for crystallization. |
| Stoichiometry | Determines the final complex formed (mono-, bis-, or tris-oxalato). | A molar excess of oxalate (≥ 3:1 ratio to iron) is used to drive the equilibrium towards the tris(oxalato)ferrate(III) complex. |
Advanced Structural Elucidation and Stereochemical Studies of Tris Oxalato Ferrate Iii
Spectroscopic Techniques for Structural Analysis
A suite of sophisticated spectroscopic methods is essential for a comprehensive understanding of the tris(oxalato)ferrate(III) complex, providing detailed insights into its vibrational modes, the oxidation state and local environment of the central iron atom, and its precise three-dimensional arrangement in the solid state.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the bonding and structure of the tris(oxalato)ferrate(III) complex. The spectra are characterized by distinct bands corresponding to the vibrational modes of the coordinated oxalate (B1200264) ligands.
FTIR spectroscopy of potassium tris(oxalato)ferrate(III) trihydrate reveals a strong, broad absorption band around 3430 cm⁻¹, indicative of the O-H stretching mode of the lattice water molecules. researchgate.net The coordination of the oxalate ions to the iron center results in characteristic shifts in the carbonyl stretching frequencies. Raman spectroscopy further complements the FTIR data, with observed bands assigned to key vibrational modes. For instance, bands are assigned to the Fe-O stretching vibration, the O-C-O bending mode, and the C-C stretching of the oxalate ligand. ijirset.com
| Vibrational Mode | Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| ν(Fe-O) | 136, 257, 370, 558 | Iron-Oxygen stretching |
| δ(O-C-O) | 782 | Oxalate O-C-O bending |
| ν(C-C) | 898 | Oxalate C-C stretching |
| ν(C=O) | 1252, 1451, 1720 | Oxalate stretching modes |
Mössbauer Spectroscopy for Iron Oxidation State and Environment
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, spin state, and coordination environment of the iron nucleus in tris(oxalato)ferrate(III). The Mössbauer spectrum of this complex typically exhibits a single quadrupole doublet, confirming that all iron(III) centers occupy equivalent environments. scielo.br
The measured isomer shift values are characteristic of high-spin Fe(III) in an octahedral oxygen coordination environment. scielo.brakjournals.com The presence of a quadrupole splitting is indicative of a distortion from perfect octahedral symmetry, which is consistent with the geometry of the [Fe(C₂O₄)₃]³⁻ anion. scielo.brwikipedia.org
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
|---|---|---|---|
| Fe₂(C₂O₄)₃·4H₂O | 0.38 | 0.40 | wikipedia.org |
| Magnesium tris(oxalato)ferrate(III) | ~0.26 | - | akjournals.com |
| Calcium tris(oxalato)ferrate(III) | ~0.25 | - | akjournals.com |
| Strontium tris(oxalato)ferrate(III) | ~0.31 | - | akjournals.com |
| Barium tris(oxalato)ferrate(III) | ~0.31 | - | akjournals.com |
X-ray Diffraction (Powder and Single-Crystal) for Crystalline Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. Both powder and single-crystal X-ray diffraction studies have been conducted on various salts of tris(oxalato)ferrate(III).
Single-crystal X-ray diffraction analysis of potassium tris(oxalato)ferrate(III) trihydrate reveals that it crystallizes in the monoclinic space group P2₁/c. ijirset.comtandfonline.com The structure consists of discrete [Fe(C₂O₄)₃]³⁻ anions, potassium cations, and water molecules of hydration. The iron(III) center is coordinated to six oxygen atoms from the three bidentate oxalate ligands, resulting in a distorted octahedral geometry. ijirset.comtandfonline.com The anhydrous form of potassium tris(oxalato)ferrate(III) has been shown to crystallize in the chiral cubic space group P4₁32. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Lattice Parameters |
|---|---|---|---|
| K₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | a = 7.7422(10) Å, b = 19.9168(10) Å, c = 10.3457(10) Å, β = 107.846(10)° |
| Anhydrous K₃[Fe(C₂O₄)₃] | Cubic | P4₁32 | a = b = c = 13.5970(2) Å |
| Na₃[Fe(C₂O₄)₃]·5H₂O | Monoclinic | C2/c | - |
| Rb₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | - |
| Cs₃[Fe(C₂O₄)₃]·2H₂O | Monoclinic | P2₁/n | - |
Advanced Mass Spectrometry (Electrospray Ionization, Field-Induced Droplet Ionization)
Advanced mass spectrometry techniques, such as electrospray ionization (ESI), are valuable for characterizing metal-ligand complexes in solution. thermofisher.com ESI-MS can be used to identify the stoichiometry of metal-ligand complexes with high accuracy. thermofisher.com Studies on iron-oxalate systems have utilized mass spectrometry to investigate the various complex species present in aqueous solutions. nih.gov These techniques allow for the detection of not only the common Fe(III) and Fe(II) oxidation states but also unusual oxidation states like Fe(I) in the gas phase. nih.govbohrium.com
X-ray Absorption Spectroscopy (Near-Edge X-ray Absorption Fine Structure)
X-ray absorption spectroscopy (XAS) provides element-specific information about the electronic structure and local coordination environment of the absorbing atom. The near-edge X-ray absorption fine structure (NEXAFS), also known as X-ray absorption near-edge structure (XANES), at the Fe K-edge can be used to probe the unoccupied electronic states of the iron center.
Time-resolved X-ray absorption spectroscopy has been employed to study the photochemical dynamics of aqueous [Fe(III)(C₂O₄)₃]³⁻. nih.gov The Fe K-edge X-ray absorption spectra provide insights into the changes in the electronic and geometric structure of the complex upon photoexcitation. nih.gov The peak positions in the spectra are in excellent agreement between different detection methods, confirming the accuracy of the measurements. nih.gov
Stereochemical and Chiral Aspects of the Complex Anion
The tris(oxalato)ferrate(III) anion is a classic example of a chiral coordination complex. The three bidentate oxalate ligands coordinate to the central iron atom in a propeller-like fashion, which can exist in two non-superimposable mirror-image forms.
This helical chirality gives rise to two enantiomers, designated as Λ (lambda) for the left-handed screw axis and Δ (delta) for the right-handed screw axis, in accordance with IUPAC nomenclature. wikipedia.org The synthesis and crystallographic characterization of chiral, three-dimensional anhydrous potassium tris(oxalato)ferrate(III) have been reported, confirming its crystallization in a chiral space group. researchgate.netresearchgate.netingentaconnect.com The phenomenon of spontaneous resolution of these enantiomers has also been observed during the crystallization of certain double salts of the tris(oxalato)ferrate(III) complex. researchgate.net
Enantiomorphism and Spontaneous Resolution Phenomena in Crystal Systems
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, serves as a quintessential example of a chiral coordination complex. It can exist as a pair of non-superimposable mirror images, known as enantiomers. conicet.gov.ar These enantiomers are designated as Δ (delta) and Λ (lambda), reflecting the right-handed or left-handed propeller-like arrangement of the three bidentate oxalate ligands around the central iron(III) ion. truman.edu When a racemic solution, containing equal amounts of both enantiomers, is subjected to crystallization, the phenomenon of spontaneous resolution can occur. conicet.gov.aracs.org This results in the formation of individual crystals that are enantiomerically pure, containing either exclusively the Δ or the Λ isomer. worktribe.com
The success of spontaneous resolution is intricately linked to the specific conditions of crystallization, including temperature, the solvent used, and the nature of the counter-ion present in the crystal lattice. For instance, the hydrated potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, typically crystallizes in the monoclinic space group P2₁/c, which is centrosymmetric and therefore contains both Δ and Λ enantiomers within its unit cell. ijirset.com However, the anhydrous form of potassium tris(oxalato)ferrate(III) has been shown to crystallize in the chiral cubic space group P4₁32. researchgate.netresearchgate.net The phenomenon of spontaneous resolution has also been observed in double salts, such as sodium pentarubidium bis[tris(oxalato)ferrate(III)], where one enantiomer crystallizes in the P4₃32 space group and its chiral counterpart in the P4₁32 space group. conicet.gov.arnih.govresearchgate.net
This process leads to the formation of a conglomerate, which is a physical mixture of macroscopic crystals, each possessing a single chirality. These enantiomorphic crystals can sometimes be distinguished by their hemihedral facets, which are crystal faces that appear on one enantiomer but not on its mirror image. The study of these crystal systems offers significant insights into the fundamental principles of stereochemistry and the mechanisms of chiral self-assembly in the solid state.
Table 1: Crystallographic Data for Representative Tris(oxalato)ferrate(III) Salts
| Compound | Crystal System | Space Group | Remarks |
|---|---|---|---|
| Anhydrous K₃[Fe(C₂O₄)₃] | Cubic | P4₁32 | Chiral space group, indicating spontaneous resolution. researchgate.netresearchgate.net |
| NaRb₅[Fe(C₂O₄)₃]₂ | Cubic | P4₃32 / P4₁32 | Enantiomers crystallize in distinct chiral space groups. conicet.gov.arnih.gov |
| K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O | Monoclinic | P2₁/c | Centrosymmetric, contains both enantiomers. ijirset.com |
Chirality in Octahedral Coordination Polyhedra
The chirality of the [Fe(C₂O₄)₃]³⁻ complex is a direct consequence of the arrangement of the three bidentate oxalate ligands around the central iron(III) ion, which resides at the center of an octahedral coordination polyhedron. researchgate.net Each oxalate ligand spans two adjacent vertices of this octahedron. ijirset.com The resulting complex possesses D₃ symmetry, which crucially lacks a center of inversion or a mirror plane, fulfilling the requirements for a molecule to be chiral. nih.gov
The two distinct enantiomeric forms, Δ and Λ, can be conceptualized by viewing the arrangement of the oxalate ligands as a three-bladed propeller. nih.gov In the Δ-isomer, this propeller exhibits a right-handed twist, while in the Λ-isomer, it displays a left-handed twist. These two configurations are non-superimposable and are related to each other only by a mirror reflection. This form of chirality is often termed helical chirality.
The absolute configuration of these enantiomers can be definitively determined using experimental techniques. Single-crystal X-ray diffraction is a powerful tool for this purpose. researchgate.net Furthermore, the interaction of the enantiomers with plane-polarized light, a property known as optical activity, provides another means of differentiation. Chiroptical techniques, especially circular dichroism (CD) spectroscopy, are invaluable for studying the stereochemistry of such complexes. The CD spectrum of the Δ-enantiomer is the mirror image of that of the Λ-enantiomer, offering a reliable method for their identification and quantification.
Table 2: Key Characteristics of Chirality in Tris(oxalato)ferrate(III)
| Feature | Description |
|---|---|
| Coordination Geometry | Distorted Octahedral ijirset.comresearchgate.net |
| Symmetry Point Group | D₃ |
| Source of Chirality | Helical arrangement of three bidentate oxalate ligands. |
| Enantiomer Designation | Δ (delta) for right-handed twist, Λ (lambda) for left-handed twist. truman.edu |
| Experimental Probes | X-ray Crystallography, Circular Dichroism (CD), Optical Rotatory Dispersion (ORD). |
Photochemical Reactivity and Mechanistic Pathways of Tris Oxalato Ferrate Iii
Ligand-to-Metal Charge Transfer (LMCT) Processes and Photoreduction
The primary photochemical event upon irradiation of the tris(oxalato)ferrate(III) complex is a Ligand-to-Metal Charge Transfer (LMCT). ccspublishing.org.cnnih.gov In this process, absorption of a photon excites an electron from a ligand-based orbital (on the oxalate) to a metal-centered d-orbital of the iron(III) ion. ccspublishing.org.cnresearchgate.net This electronic transition results in the instantaneous reduction of the ferric iron center (Fe³⁺) to a ferrous state (Fe²⁺) and the concurrent oxidation of one of the oxalate (B1200264) ligands. ccspublishing.org.cnsydney.edu.aulatakia-univ.edu.sy
This photoreduction is highly efficient, with a quantum yield for Fe(II) formation (ΦFe(II)) that is largely insensitive to temperature, concentration, and light intensity, typically ranging from 1.25 to 0.9 in the wavelength range of 250–500 nm. ccspublishing.org.cnwordpress.com This high and stable quantum yield is the basis for its application as a chemical actinometer for quantifying photon flux. ccspublishing.org.cncdnsciencepub.com
A central point of discussion in the mechanism is the sequence of events following the initial photoexcitation. Two main, somewhat conflicting, pathways have been proposed: one where the intramolecular electron transfer (ET) is the immediate primary event, and another where bond dissociation (either Fe-O or C-C) precedes the electron transfer. ccspublishing.org.cnrhhz.net However, a growing body of evidence from advanced spectroscopic techniques supports the view that intramolecular ET is the initial and major event following light absorption. ccspublishing.org.cncore.ac.uk
Primary Photoproducts and Transient Radical Species Formation
The oxidation of the oxalate ligand during the LMCT process leads to the formation of highly reactive oxalate-derived radical intermediates. ccspublishing.org.cn The dissociation of the oxidized oxalate can produce either the oxalate radical anion (C₂O₄•⁻) or, following the cleavage of the C-C bond, two molecules of the carbon dioxide radical anion (CO₂•⁻). ccspublishing.org.cnrhhz.net
The proposed steps are:
Formation of a metastable intermediate after electron transfer: [Fe³⁺(C₂O₄)₃]³⁻ + hν → [(•C₂O₄)Fe²⁺(C₂O₄)₂]³⁻ ccspublishing.org.cn
Dissociation of the ligand to produce radical anions: [(•C₂O₄)Fe²⁺(C₂O₄)₂]³⁻ → Fe²⁺(C₂O₄)₂²⁻ + C₂O₄•⁻ or 2CO₂•⁻ ccspublishing.org.cnacs.org
Some studies suggest that the primary intermediate is a radical complex, [(C₂O₄)₂FeII(C₂O₄•)]³⁻, which then dissociates. acs.orgresearchgate.net The yield of free radical species like CO₂•⁻ and C₂O₄•⁻ has been found in some experiments to be relatively low, less than 6% of the complex that is photolyzed, suggesting that much of the subsequent chemistry may occur within the coordination sphere of the metal. acs.orgresearchgate.net These generated radicals can further react with another tris(oxalato)ferrate(III) molecule, leading to the formation of an additional Fe(II) product and contributing to a total quantum yield greater than one. ccspublishing.org.cnrhhz.net
The photolysis of tris(oxalato)ferrate(III) is a significant source of reactive oxygen species (ROS), including the highly oxidizing hydroxyl radical (HO•). ccspublishing.org.cnresearchgate.net This process is particularly important in the context of advanced oxidation processes for water treatment, where the ferrioxalate (B100866) system can act as a photo-Fenton reagent. ccspublishing.org.cn The generation of HO• can enhance the degradation of refractory organic compounds. ccspublishing.org.cn
The formation of hydroxyl radicals is linked to the redox cycling of iron. The key steps involve:
Photoreduction of Fe(III) to Fe(II). ccspublishing.org.cn
The reaction of photogenerated Fe(II) with dissolved oxygen can lead to the in-situ formation of hydrogen peroxide (H₂O₂). nih.govresearchgate.net
The classic Fenton reaction then occurs, where Fe(II) reacts with H₂O₂ to produce hydroxyl radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻. researchgate.net
The efficiency of HO• production is highly dependent on pH. nih.gov In the absence of externally added H₂O₂, the formation of H₂O₂ is facilitated at higher pH values, leading to enhanced degradation of probe compounds, whereas the opposite trend is observed in the presence of excess H₂O₂. nih.gov
The formation of iron(II) is the definitive outcome of the photoreduction of the tris(oxalato)ferrate(III) complex. cdnsciencepub.comsydney.edu.aulatakia-univ.edu.sy As established, the absorption of a photon leads to an intramolecular electron transfer, reducing Fe(III) to Fe(II) and oxidizing an oxalate ligand. sydney.edu.au
The photochemically generated Fe(II) is not inert and participates in a redox cycle. ccspublishing.org.cn In the presence of an oxidant, such as dissolved oxygen or hydrogen peroxide, Fe(II) can be reoxidized back to Fe(III). ccspublishing.org.cnresearchgate.net This redox cycling is fundamental to the sustained production of ROS in the photo-Fenton process. ccspublishing.org.cn The cycling between Fe(III) and Fe(II) allows a catalytic amount of iron to facilitate the degradation of pollutants under continuous irradiation. ccspublishing.org.cnresearchgate.net
Kinetic and Mechanistic Studies of Photolysis
Resolving the precise sequence of events and the lifetimes of the transient species in ferrioxalate photolysis has required the use of sophisticated kinetic and spectroscopic techniques. ccspublishing.org.cn Early studies using continuous wave irradiation and flash photolysis provided foundational insights but could not resolve the ultrafast initial steps. nih.govescholarship.org
The application of ultrafast spectroscopy has been pivotal in elucidating the primary photochemical processes that occur on picosecond and femtosecond timescales. ccspublishing.org.cnrhhz.net Techniques such as pump-probe transient absorption (TA) spectroscopy, time-resolved X-ray absorption spectroscopy (XAS), and femtosecond infrared (IR) absorption spectroscopy have provided a more detailed picture of the reaction dynamics. ccspublishing.org.cnescholarship.org
Key findings from ultrafast studies include:
Sub-picosecond Electron Transfer : Time-resolved mid-infrared transient absorption spectroscopy has shown that the intramolecular electron transfer from the oxalate ligand to the iron center occurs on a sub-picosecond timescale. rhhz.netacs.org
Rapid Ligand Dissociation : Following electron transfer, the oxidized oxalate ligand dissociates very quickly. Studies have observed the appearance of free solvated CO₂ and a species identified as CO₂•⁻ within approximately 40 picoseconds. acs.org
Real-time Structural Changes : Femtosecond time-resolved XAS has been used to directly observe the change in the iron's oxidation state and coordination environment. nih.gov These experiments confirmed that upon 268 nm photoexcitation, the Fe K-edge shifts in a way that is consistent with the immediate photoreduction of Fe(III) to Fe(II) within 140 femtoseconds. nih.gov This is followed by ligand dissociation from the newly formed Fe(II) center. nih.gov
The table below summarizes some of the key transient species and their associated timescales as determined by various spectroscopic methods.
| Event/Species | Timescale | Experimental Technique | Reference |
|---|---|---|---|
| Intramolecular Electron Transfer (Fe(III) → Fe(II)) | < 0.1 ps - 140 fs | Femtosecond IR Spectroscopy, Time-Resolved XAS | rhhz.netacs.orgnih.gov |
| Formation of [(C₂O₃O−)Fe(III)(C₂O₄)₂]³⁻ intermediate | Decomposes within 5 ps | Time-Resolved EXAFS | nih.gov |
| Formation of CO₂ and CO₂•⁻ | ~40 ps | Pump/Probe Mid-IR Transient Absorption | acs.org |
| Formation of long-lived radical complex [(C₂O₄•)Fe(II)(C₂O₄)₂]³⁻ | > 1 µs | Nanosecond Flash Photolysis | acs.orgnih.gov |
These advanced techniques have largely supported the mechanism where a very rapid intramolecular electron transfer is the primary photochemical event, followed by the dissociation of the now-oxidized ligand and subsequent reactions of the resulting radical species. ccspublishing.org.cnacs.orgnih.gov
Influence of Environmental Factors (pH, Light Spectrum, Concentration) on Photoreactivity
The photochemical reactivity of the tris(oxalato)ferrate(III) complex is highly sensitive to a range of environmental factors. Key parameters including pH, the wavelength of incident light, and the concentration of the complex itself can significantly alter the efficiency and rate of the photoreduction of iron(III).
Influence of pH: The pH of the medium plays a critical role in the photochemical degradation process. The speciation of the iron(III)-oxalate system is pH-dependent, forming different complexes such as mono(oxalato)iron(III), bis(oxalato)ferrate(III), and tris(oxalato)ferrate(III) in acidic to neutral solutions. scribd.com Studies on the photochemical degradation of dyes using potassium tris(oxalato)ferrate(III) have shown that the rate of reaction is maximized at a specific pH. For the degradation of the dye Neutral Red, the reaction rate increases up to an optimal pH of 5.0, beyond which the rate decreases. researchgate.net This pH dependence is attributed to the stability and photochemical properties of the different iron-oxalate species present in the solution. researchgate.netresearchgate.net At very low pH, the formation of the bis(oxalato) complex, [Fe(C₂O₄)₂]⁻, can become more significant, and this species exhibits a slightly higher quantum yield of photolysis compared to the tris(oxalato) complex, [Fe(C₂O₄)₃]³⁻. researchgate.net
Interactive Data Table: Effect of pH on Reaction Rate
| pH | Rate Constant k × 10⁵ (sec⁻¹) |
| 3.0 | 0.95 |
| 3.5 | 1.87 |
| 4.0 | 2.64 |
| 4.5 | 3.98 |
| 5.0 | 5.04 |
| 5.5 | 3.11 |
| 6.0 | 2.05 |
| 6.5 | 1.39 |
| 7.0 | 0.88 |
| 7.5 | 0.51 |
Data derived from a study on the photochemical degradation of Neutral Red sensitized by tris(oxalato)ferrate(III). researchgate.net
Influence of Light Spectrum: The photoreactivity of tris(oxalato)ferrate(III) is intrinsically linked to the wavelength of the irradiating light. The complex absorbs light in the UV and blue end of the visible spectrum, which triggers an internal electron transfer reaction. sydney.edu.au This process, known as a ligand-to-metal charge transfer (LMCT), is highly dependent on the excitation wavelength. researchgate.netnih.gov Research has shown that different iron-oxalate complexes have varying quantum yields at different wavelengths. For instance, the ferric-bisoxalate complex shows a higher quantum yield (≥1.23) at 313 nm, while the ferric-trisoxalate complex has a higher quantum yield (1.00) at 436 nm. researchgate.net The complex is widely used as a chemical actinometer due to its sensitivity across the UV and visible range. researchgate.net Time-resolved X-ray absorption spectroscopy studies using 268 nm UV light have confirmed that photoexcitation populates the LMCT state, leading to the immediate photoreduction of Fe(III) to Fe(II). nih.gov
Interactive Data Table: Effect of Tris(oxalato)ferrate(III) Concentration on Reaction Rate
| [Tris(oxalato)ferrate(III)] × 10⁶ M | Rate Constant k × 10⁵ (sec⁻¹) |
| 3.33 | 0.48 |
| 4.16 | 1.97 |
| 5.00 | 3.36 |
| 6.66 | 5.04 |
| 8.10 | 4.11 |
| 10.20 | 3.25 |
| 11.66 | 2.40 |
| 13.33 | 1.63 |
| 15.00 | 0.81 |
Data derived from a study on the photochemical degradation of Neutral Red at pH 5.0. researchgate.net
Photochemical Pathways in Environmental and Model Systems
Upon absorption of a photon of suitable energy, the tris(oxalato)ferrate(III) complex undergoes a ligand-to-metal charge transfer (LMCT). nih.gov This initial step is an intramolecular electron transfer from an oxalate ligand to the central Fe(III) ion. sydney.edu.auresearchgate.net This process is extremely fast, occurring on a femtosecond timescale. nih.gov The result is the reduction of the iron center to Fe(II) and the oxidation of one oxalate ligand. sydney.edu.aunih.gov
The primary photochemical process can be represented as: [Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂(C₂O₄⁻•)]³⁻
This primary radical complex is unstable and undergoes further rapid reactions. researchgate.net The oxidized oxalate radical anion (C₂O₄⁻•) can decompose to form a carbon dioxide molecule and a carbon dioxide radical anion (CO₂⁻•). nih.gov
[Fe²⁺(C₂O₄)₂(C₂O₄⁻•)]³⁻ → [Fe²⁺(C₂O₄)₂]²⁻ + C₂O₄⁻• C₂O₄⁻• → CO₂ + CO₂⁻•
Photosensitization and Radical Scavenging Processes
The photochemical decomposition of tris(oxalato)ferrate(III) generates highly reactive radical species, which can participate in subsequent reactions, including photosensitization and radical scavenging. researchgate.netresearchgate.net
Photosensitization: In the context of environmental systems, the tris(oxalato)ferrate(III) complex can act as a photosensitizer. After absorbing light, it initiates the degradation of other organic compounds that may not absorb light efficiently in the same spectral region. The radical species generated, such as the carbon dioxide radical anion (CO₂⁻•) and potentially hydroxyl radicals (•OH) under certain conditions, are powerful reducing and oxidizing agents, respectively. researchgate.net These radicals can attack organic pollutants, leading to their degradation. researchgate.net For example, in the degradation of the dye Neutral Red, the proposed mechanism involves the formation of an excited state of the ferrioxalate complex, which then generates radicals that oxidize the dye. researchgate.net
Radical Scavenging: The term radical scavenging in this context refers to the reactions of the photogenerated radicals. The primary radical species formed, CO₂⁻• and C₂O₄⁻•, are key intermediates. researchgate.netnih.gov The carbon dioxide radical anion (CO₂⁻•) is a strong reducing agent and can reduce another molecule of the parent [Fe(C₂O₄)₃]³⁻ complex, thereby propagating a chain reaction and increasing the quantum yield of Fe(II) formation to values greater than unity. scribd.com
[Fe(C₂O₄)₃]³⁻ + CO₂⁻• → [Fe(C₂O₄)₂]²⁻ + CO₂ + C₂O₄²⁻
The presence of free radicals in reactions involving tris(oxalato)ferrate(III) has been confirmed by experiments showing the polymerization of acrylamide, a known radical scavenger. modernscientificpress.com The efficiency of these secondary radical reactions can be influenced by factors such as the initial concentration of the ferrioxalate complex. scribd.com The study of these radical pathways is crucial for understanding the role of iron-oxalate photochemistry in environmental processes, such as the cycling of iron in atmospheric waters and the degradation of organic pollutants. researchgate.net
Thermal Decomposition Pathways and Kinetics of Tris Oxalato Ferrate Iii
Non-Isothermal Decomposition Studies
Reaction Mechanisms and Multi-Stage Decomposition Processes
The decomposition of alkali tris(oxalato)ferrates(III) is known to be a multi-stage process. The initial step is generally the loss of water of hydration. This is followed by the decomposition of the anhydrous complex. For some related compounds, this involves the reduction of the iron(III) center to iron(II), with the concurrent oxidation of the oxalate (B1200264) ligand to carbon dioxide. The resulting iron(II) oxalate may then undergo further decomposition to iron oxides.
Solid-State Decomposition Kinetics (e.g., Contracting Volume, First-Order Models)
The kinetics of solid-state decomposition reactions can often be described by various models, such as the contracting volume or first-order reaction models. The contracting volume model is typically applicable to reactions where the reaction starts at the surface of the solid particles and proceeds inwards at a constant rate. A first-order model assumes that the rate of decomposition is directly proportional to the amount of the remaining reactant. The applicability of these models to the decomposition of trisodium;iron(3+);oxalate has not been specifically determined in the available literature. Kinetic analysis would require experimental data from techniques like isothermal or non-isothermal thermogravimetry to calculate activation energies and determine the most probable reaction mechanism.
Influence of Admixtures and Catalytic Effects on Decomposition
The introduction of admixtures can significantly alter the thermal decomposition behavior of a compound by acting as catalysts or by changing the physical properties of the material. The catalytic effects can include lowering the decomposition temperature and altering the reaction rate.
Role of Rare Earth Oxides in Decomposition Kinetics
There is no specific research available on the role of rare earth oxides in the thermal decomposition kinetics of this compound. Rare earth oxides are known for their catalytic properties in various chemical reactions due to their electronic structures and ability to act as active centers. It is plausible that their addition could influence the decomposition of the oxalate complex, potentially by facilitating electron transfer processes or by interacting with the reaction intermediates. However, without experimental investigation, any proposed role remains hypothetical.
Catalytic Properties and Mechanistic Insights of Tris Oxalato Ferrate Iii and Its Derivatives
Photocatalytic Degradation of Organic Pollutants
The ferrioxalate (B100866) anion is highly sensitive to both light and high-energy electromagnetic radiation. wikipedia.org This photosensitivity is the foundation of its use in photocatalysis for breaking down persistent organic pollutants in water and soil. url.twnsc.ru Upon absorbing a photon, the complex undergoes an internal redox reaction, which initiates a cascade of oxidative processes capable of mineralizing refractory organic compounds into simpler, harmless substances like carbon dioxide and water. wikipedia.orgnih.gov
In aqueous environments, the photocatalytic process begins with the light-induced ligand-to-metal charge transfer (LMCT) within the [Fe(C₂O₄)₃]³⁻ complex. researchgate.netresearchgate.net This event leads to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation of an oxalate (B1200264) ligand to a carbon dioxide radical anion (CO₂•⁻) and carbon dioxide (CO₂). researchgate.netatilim.edu.tr
Reaction Scheme in Aqueous Solution: [Fe(C₂O₄)₃]³⁻ + hν → [Fe(C₂O₄)₂(C₂O₄•⁻)]³⁻ → Fe²⁺ + 2 C₂O₄²⁻ + C₂O₄•⁻ C₂O₄•⁻ → CO₂ + CO₂•⁻
The generated Fe(II) can then react with dissolved oxygen or, more significantly, with hydrogen peroxide (if present) to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govtaylorandfrancis.com The carbon dioxide radical anion can also react with dissolved oxygen to produce superoxide (B77818) radicals (O₂•⁻), which further contribute to the degradation process and can lead to the in-situ formation of hydrogen peroxide. nih.gov
This mechanism has been effectively applied to the degradation of various pollutants, including glyphosate (B1671968) and 4-chlorophenol (B41353). nih.govresearchgate.net In the case of glyphosate, hydroxyl radicals attack the C-P bond, leading to its decomposition into aminomethylphosphonic acid (AMPA) and eventually to orthophosphates. researchgate.net The efficiency of this degradation is influenced by factors such as pH, with acidic conditions (pH 3.5-5.0) generally favoring the process. researchgate.net Similarly, complete mineralization of 4-chlorophenol has been achieved using the ferrioxalate system. nih.gov The process has also been investigated for its potential in treating soil contaminants. url.tw
Tris(oxalato)ferrate(III) plays a crucial role in photo-Fenton based Advanced Oxidation Processes (AOPs). AOPs are characterized by the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), for the oxidation of pollutants. url.twnih.gov The ferrioxalate-mediated AOP, often termed the UV-vis/ferrioxalate/H₂O₂ process, has demonstrated significantly higher efficiency compared to traditional UV/H₂O₂ or classic photo-Fenton (UV-vis/Fe²⁺/H₂O₂) systems for treating contaminated water. url.twepa.gov
One of the key advantages of using ferrioxalate is its ability to absorb light over a broad wavelength range, extending into the visible spectrum (up to ~550 nm). researchgate.netresearchgate.net This allows for the effective utilization of sunlight, making it a suitable candidate for solar detoxification technologies. url.twresearchgate.net Furthermore, the complexation of iron with oxalate keeps the iron soluble and catalytically active at near-neutral pH values, overcoming a major limitation of the conventional Fenton process which requires acidic conditions (pH 2.5-3) to prevent the precipitation of iron hydroxides. nih.govresearchgate.netresearchgate.net The effectiveness of this process has been demonstrated in the treatment of various industrial wastewaters and groundwaters containing pollutants like chlorobenzene, benzene, toluene, xylenes (B1142099) (BTX), and 1,4-dioxane. epa.gov
| AOP System | Key Features | Operating pH | Light Source | Relative Efficiency |
|---|---|---|---|---|
| UV/H₂O₂ | Direct photolysis of H₂O₂ to form •OH. | Wide range | UV (<300 nm) | Lower |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Fe²⁺ catalyzes H₂O₂ decomposition; UV light photoreduces Fe³⁺ to Fe²⁺. | Acidic (~3) | UV/Visible | High |
| Photo-Ferrioxalate (UV/Ferrioxalate/H₂O₂) | Efficient Fe²⁺ photogeneration; works at higher pH; utilizes visible light. url.twresearchgate.net | Acidic to near-neutral researchgate.net | UV/Visible (Solar) url.tw | Very High epa.gov |
Role in Fenton and Fenton-like Reaction Systems
The classic Fenton reaction involves the generation of hydroxyl radicals from the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide. nih.gov Tris(oxalato)ferrate(III) is a highly effective precursor for driving Fenton-like chemistry, particularly when coupled with light.
In the photo-ferrioxalate system, the catalytic cycle for sustained radical generation is initiated by the photoreduction of the Fe(III) complex to Fe(II). researchgate.nettaylorandfrancis.com This photochemically generated Fe(II) is the critical component that subsequently reacts with hydrogen peroxide in the classic Fenton manner to produce hydroxyl radicals. url.twtaylorandfrancis.com
Catalytic Cycle:
Photoreduction: [Fe³⁺(C₂O₄)₃]³⁻ + hν → Fe²⁺ + 2C₂O₄²⁻ + 2CO₂
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Heterogeneous Catalysis Involving Iron(III) Oxalate-Derived Materials
While the homogeneous photo-ferrioxalate system is highly effective, challenges related to catalyst recovery and potential secondary pollution from dissolved iron have prompted research into heterogeneous catalysts derived from iron oxalates. acs.orglongdom.org Heterogeneous catalysts exist in a different phase from the reactants, simplifying their separation and reuse. longdom.orgsigmaaldrich.com
Iron oxalate has been used as a precursor or component in the synthesis of various heterogeneous catalytic materials. For example, orthorhombic iron(oxalate) capped Fe, Cu, Co, and Mn doped heterobimetallic oxide nanomaterials have been developed. acs.orgresearchgate.net These materials demonstrate photocatalytic activity for the degradation of organic dyes, with their efficiency depending on the dopant metal and reaction conditions. acs.org
Another approach involves immobilizing iron oxalate onto solid supports. Aramid nanofibers modified with ferrous oxalate have been fabricated into composite membranes that act as heterogeneous Fenton catalysts. nih.gov These membranes show excellent performance in degrading dyes like methylene (B1212753) blue, with the nanofiber support preventing the agglomeration of ferrous oxalate particles and exposing more active sites. nih.gov The catalyst demonstrates good stability and reusability over multiple cycles. nih.gov
The development of such heterogeneous systems aims to combine the high catalytic efficiency of the iron-oxalate system with the practical advantages of easy catalyst separation and recycling, making it more sustainable for large-scale industrial applications. acs.orgnih.gov
| Catalyst Material | Synthesis Method | Target Pollutant | Key Finding |
|---|---|---|---|
| Iron(oxalate) capped Fe-Mn oxide nanomaterials | Redox reaction in aqueous medium acs.orgresearchgate.net | Phenol, Organic Dyes acs.org | Shows the highest activity among Fe, Cu, Co, and Mn doped materials for dye degradation. acs.org |
| Aramid Nanofibers/Ferrous Oxalate (ANFs/FeC₂O₄) | Chemical precipitation and vacuum filtration nih.gov | Methylene Blue, Rhodamine B nih.gov | High degradation efficiency (94.5% for Methylene Blue) and excellent reusability. nih.gov |
| Fe₃O₄ nanoparticles with oxalate as a regulator | Co-precipitation (for Fe₃O₄) nih.gov | Orange II dye nih.gov | Oxalate addition promotes iron leaching and accelerates the homogeneous UV-Fenton reaction, increasing degradation rate by 2.5 times. nih.gov |
Advanced Applications in Environmental Chemistry and Materials Science
Environmental Remediation Strategies
The iron(III)-oxalate complex, often referred to as ferrioxalate (B100866), is a cornerstone of various advanced oxidation processes (AOPs) designed for environmental cleanup. Its ability to generate highly reactive radicals under irradiation makes it a powerful agent for degrading persistent pollutants.
Ferrioxalate plays a crucial role in photocatalytic systems for treating industrial wastewater laden with synthetic dyes and organic pollutants. When exposed to ultraviolet (UV) or visible light, the ferrioxalate complex undergoes a photochemical reaction that generates hydroxyl radicals (•OH), which are potent oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. epa.govdeswater.com
One highly effective method is the UV-vis/ferrioxalate/H₂O₂ process. epa.gov This system has demonstrated significantly higher efficiency—by a factor of 3 to 30—for treating moderately to highly contaminated waters compared to traditional UV/H₂O₂ or photo-Fenton (UV-vis/Fe(II)/H₂O₂) processes. epa.gov The presence of oxalate (B1200264) helps in the continuous cycling between Fe²⁺ and Fe³⁺, which sustains the generation of radicals while preventing the formation of iron sludge, a common issue in standard Fenton processes. deswater.com Research has shown its effectiveness in degrading a wide range of pollutants. epa.govresearchgate.net
| Pollutant | Treatment Process | Degradation Efficiency | Key Findings |
|---|---|---|---|
| Rhodamine B (Dye) | Ferrous Oxalate/g-C₃N₄ Photocatalysis | High | Enhanced separation of charge carriers and production of hydroxyl radicals under visible light. deswater.com |
| Indigo Dye | Ferrous Oxalate Mediated Photo-Fenton | >95% within 3 minutes | Process increases the biodegradability of the wastewater, allowing for subsequent biological treatment. researchgate.net |
| Phenol | Ferrous Oxalate Visible Light Photocatalysis | >92% within 6 hours | Demonstrates the material's photoactivity under visible light, making it suitable for solar-powered applications. researchgate.net |
| Mixed Organic Pollutants (BTX, Chlorobenzene) | UV-vis/ferrioxalate/H₂O₂ | High | Significantly more energy-efficient than comparable advanced oxidation processes. epa.gov |
The principles of iron-oxalate chemistry are also applied to the remediation of contaminated soils. In heterogeneous photo-Fenton systems, which model soil environments, ferrioxalate can be used to degrade persistent herbicides like diuron. nih.gov The process involves the light-induced dissolution of iron minerals (like goethite) in the presence of oxalate, which acts as an electron donor, initiating the radical-generating cycle. nih.gov The efficiency of this degradation is highly dependent on factors such as pH and the concentration of oxalate, with maximum rates often observed under acidic conditions (pH 4) where oxalate adsorption onto iron mineral surfaces is highest. nih.gov
Furthermore, oxalic acid is a natural component of root exudates from certain plants and fungi in the soil, where it plays a role in weathering minerals to acquire nutrients. osti.gov This natural process can influence the mobility and transformation of contaminants. For instance, oxalate can enhance the dissolution of iron oxides, which often have heavy metals like arsenic sorbed to their surfaces, thereby affecting the contaminant's availability and fate in the soil. mdpi.com
Ferrioxalate complexes are significant in the biogeochemical cycling of elements, particularly arsenic, in natural aquatic systems. nih.govcore.ac.uk Photochemical reactions involving aqueous Fe(III) complexes like ferrioxalate can generate free radicals that oxidize arsenite (As(III)) to arsenate (As(V)). nih.gov This transformation is critical because As(V) is generally less mobile and less toxic than As(III), and it can be more easily removed from water through coagulation and precipitation with iron hydroxides. nih.govmdpi.com
Studies have shown that the rate of As(III) oxidation in irradiated ferrioxalate solutions is first-order and increases with lower pH and higher concentrations of iron and arsenite. nih.gov The primary oxidant responsible for this conversion is the hydroxyl radical (•OH). nih.gov The observation of significant As(III) oxidation rates in natural water samples containing dissolved organic carbon confirms that these photochemical processes are environmentally relevant and contribute to the natural attenuation and cycling of arsenic in sunlit waters. nih.gov
| Parameter | Condition | Effect on As(III) Oxidation Rate | Reference |
|---|---|---|---|
| pH | Decrease from 7 to 3 | Increase | nih.gov |
| Fe(III) Concentration | Increase | Increase (First-order dependence) | nih.gov |
| As(III) Concentration | Increase | Increase (First-order dependence) | nih.gov |
| Light | Irradiation | Essential for initiating the photochemical reaction | nih.gov |
Advanced Material Precursors and Fabrication
Beyond its role in remediation, trisodium;iron(3+);oxalate and related iron oxalate compounds are valuable precursors in materials science for the bottom-up synthesis of advanced functional materials, particularly iron-based nanoparticles.
Iron oxalates are widely used as precursors for the synthesis of various iron oxide nanoparticles (IONPs) through thermal decomposition. researchgate.netresearchgate.net This method is valued for its simplicity and ability to produce high-quality nanoparticles with good control over size, crystal structure, and monodispersity. researchgate.netnih.gov By carefully controlling the decomposition conditions, such as temperature and atmosphere, a range of iron oxides can be selectively synthesized.
For example, the thermal treatment of iron oxalate in an oxidizing atmosphere (air) typically yields hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). researchgate.netdesy.de In contrast, decomposition in an inert or oxygen-deficient atmosphere produces magnetite (Fe₃O₄) or wüstite (FeO). researchgate.netresearchgate.net The morphology of the precursor can also influence the final product; for instance, iron oxalate nanorods have been used to synthesize spherical α-Fe₂O₃ and cuboidal Fe₃O₄ nanoparticles. nih.gov This control over the final product makes iron oxalate a versatile starting point for creating specific IONPs for diverse applications, from magnetic storage to biomedical imaging.
| Precursor | Decomposition Condition | Resulting Iron Oxide Nanoparticle | Typical Size/Shape |
|---|---|---|---|
| Ferric Oxalate | Oxidative atmosphere (Air) | Hematite (α-Fe₂O₃), Maghemite (γ-Fe₂O₃) | Varies with temperature and precursor form. researchgate.netdesy.de |
| Ferric Oxalate | Inert atmosphere | Magnetite (Fe₃O₄), Wüstite (FeO), α-iron | Dependent on temperature and specific atmosphere. researchgate.net |
| Iron Oxalate Nanorods | Air, 500°C | Spherical α-Fe₂O₃ | ~50 nm |
| Iron Oxalate Nanorods | Vacuum, 500°C | Cuboidal Fe₃O₄ | ~60-70 nm |
The use of iron oxalate as a precursor extends to the design of complex functional materials with properties tailored for specific applications in catalysis and optics. By incorporating iron oxalate into synthesis routes, researchers can control not just the composition but also the structural and electronic properties of the final material.
For instance, iron oxalate-capped nanomaterials containing other metals (e.g., Cu, Co, Mn) have been developed as highly active photocatalysts for the complete mineralization of various dyes under visible light. researchgate.net These materials exhibit variable band gaps and morphologies that enhance their catalytic performance. The optical properties of iron oxalate itself, which has a band gap energy allowing for visible light absorption, can be harnessed in designing new photocatalysts. researchgate.net
Furthermore, iron oxalate can be used to introduce iron ions (Fe³⁺) as dopants into other materials. The synthesis of iron-doped hydroxyapatite (B223615) using an iron oxalate source resulted in a mesoporous material with a very high specific surface area and enhanced cytocompatibility, demonstrating its potential for biomedical applications. mdpi.com The magnetic properties of iron oxides derived from oxalate precursors can also be controlled, leading to materials with specific magnetic behaviors like the Verwey transition in magnetite, which is important for electronic applications. nih.gov
Theoretical and Computational Investigations of Tris Oxalato Ferrate Iii
Electronic Structure and Bonding Analysis
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, features a central iron atom in the +3 oxidation state. Experimental studies, including EPR spectroscopy, have established that the Fe(III) ion is in a high-spin state (S = 5/2). researchgate.net The electronic structure is characterized by a distorted octahedral geometry where three bidentate oxalate (B1200264) ligands coordinate to the iron center. researchgate.net The bonding is primarily ionic, with significant covalent contributions arising from the interaction between the iron 3d orbitals and the oxygen p orbitals of the oxalate ligands. A key feature of its electronic spectrum is the presence of broad and intense ligand-to-metal charge transfer (LMCT) bands in the visible and near-UV regions, which are responsible for the compound's characteristic green color and its photosensitivity. researchgate.net
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic ground and excited states of transition metal complexes like tris(oxalato)ferrate(III). These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of the bonding within the complex.
While comprehensive DFT studies on the tris(oxalato)ferrate(III) anion itself are part of ongoing research, detailed computational work has been performed on closely related species, which illuminates the methodologies and potential findings. For instance, ab initio electronic structure calculations have been successfully combined with experimental techniques to characterize the gas-phase structures of related anionic iron oxalate complexes. nih.govelsevierpure.com In a study identifying novel iron-oxalate species, anharmonic vibrational spectra were calculated based on second-order perturbation theory to assign structures to experimentally observed infrared photodissociation (IRPD) spectra. nih.govelsevierpure.com This approach allows for a precise correlation between computed vibrational modes and experimental data, confirming molecular structures.
Reaction Mechanism Simulations and Kinetic Modeling
Computational chemistry provides critical insights into the mechanisms of reactions involving tris(oxalato)ferrate(III), most notably its well-known photoreduction and thermal decomposition.
The photoreduction of the ferrioxalate (B100866) anion is a cornerstone of chemical actinometry, where light absorption initiates an intramolecular redox reaction. rsc.orgsydney.edu.au Femtosecond mid-infrared spectroscopy has elucidated the primary events of this reaction with remarkable temporal resolution. rsc.org This experimental work has laid out a detailed mechanistic pathway that serves as a benchmark for computational simulations. The proposed mechanism proceeds as follows:
Ultrafast Decarboxylation: Following photon absorption, an electron is transferred from an oxalate ligand to the Fe(III) center. This is followed by an exceptionally rapid decarboxylation, occurring within 500 femtoseconds, to produce a penta-coordinated ferrous dioxalate intermediate. This transient species features a bent carbon dioxide radical anion ligand coordinated to the iron center in an "end-on" fashion. rsc.org
Structural Isomerization: The initial intermediate undergoes structural rearrangement on a timescale of tens of picoseconds. rsc.org
Ligand Dissociation: Finally, the complex loses the CO₂˙⁻ ligand to form the more stable, square-planar bisoxalatoferrate(II), [Fe(C₂O₄)₂]²⁻, within hundreds of picoseconds. rsc.org
Simulating this complex, multi-step process is a significant computational challenge, requiring methods that can accurately model excited-state dynamics, electron transfer, and bond-breaking events on ultrafast timescales.
Kinetic modeling has also been applied to the thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate. researchgate.net Non-isothermal thermogravimetric studies have shown that the decomposition process is sensitive to the surrounding atmosphere (e.g., N₂, H₂, or air). researchgate.net Kinetic parameters, including activation energy (Ea) and frequency factor (A), have been calculated from experimental data using various models, such as the Ozawa-Flynn-Wall and Friedman methods. researchgate.net These models provide a macroscopic description of the reaction kinetics, and the derived parameters can be used to inform and validate atomistic computational models of the solid-state decomposition mechanism. For example, the thermal decomposition in a nitrogen atmosphere ultimately yields potassium carbonate and metallic iron as major products. researchgate.net
Prediction and Characterization of Novel Species and Unusual Oxidation States
Computational chemistry is not only used to explain the properties of known compounds but also to predict and characterize new molecules with unusual structures or oxidation states.
Studies on Transient and Stabilized Iron(I) Oxalate Complexes
Recent research combining mass spectrometry, gas-phase infrared photodissociation (IRPD) spectroscopy, and high-level ab initio calculations has led to the identification of a highly unusual iron(I) oxalate complex. nih.govelsevierpure.combohrium.com When an aqueous solution of iron(III) nitrate (B79036) and oxalic acid was analyzed, mass spectrometry revealed the presence of an anionic complex with a mass-to-charge ratio corresponding to [Feᴵ(C₂O₄)]⁻. nih.gov This finding was significant as iron typically exists in the +2 or +3 oxidation state in aqueous environments.
To confirm the structure of this novel Fe(I) species, the isolated [Feᴵ(C₂O₄)]⁻ anion was studied using IRPD spectroscopy. The experimental vibrational spectrum was then compared to theoretical spectra generated from anharmonic frequency calculations for different possible isomers. The calculations predicted that the lowest-energy structure involves the oxalate ligand coordinating to the iron(I) center in a "side-on" fashion. The excellent agreement between the experimental IRPD spectrum and the calculated spectrum for this side-on isomer provided definitive evidence for its structure. nih.gov
This research demonstrated a reaction pathway where the oxalate dianion acts as a reducing agent, facilitating the stepwise reduction of iron(III) to iron(I) via Fe(II) intermediates, with the concurrent release of carbon dioxide. nih.gov The study successfully characterized not only the Fe(I) complex but also the related species [Feᴵᴵᴵ(C₂O₄)₂]⁻ and [Feᴵᴵ(C₂O₄)CO₂]⁻ using the same combined experimental and computational approach. nih.govelsevierpure.com
The table below summarizes the key experimental and calculated vibrational frequencies used to identify the two-coordinate [Feᴵ(C₂O₄)]⁻ complex. nih.gov
| Vibrational Mode | Experimental IRPD Frequency (cm⁻¹) | Calculated Anharmonic Frequency (cm⁻¹) |
|---|---|---|
| Antisymmetric O-C-O Stretch | 1719 | 1719 |
| Symmetric O-C-O Stretch | 1313 | 1313 |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for trisodium ferrioxalate to maximize yield and purity?
- Methodological Answer : The synthesis involves oxidizing iron(II) oxalate (FeC₂O₄·2H₂O) with hydrogen peroxide (H₂O₂) in the presence of potassium oxalate. Key parameters include:
- Molar ratios : Maintain a 3:1 Na/Fe ratio (e.g., 2.73 g NaOAc + 0.745 g Na₂C₂O₄ for FeCl₃·6H₂O) to ensure ligand saturation .
- Temperature : Controlled heating (~40–60°C) to prevent premature decomposition of oxalate ligands.
- Purification : Recrystallization from aqueous solution to remove impurities like unreacted Fe³⁺ or excess oxalate. Monitor purity via X-ray fluorescence (XRF) or XRD to confirm Fe–O bonding (85–92% contribution in XRF) .
Q. How is the coordination structure of trisodium ferrioxalate characterized, and how does it influence stability?
- Methodological Answer : The complex adopts an octahedral geometry with three bidentate oxalate ligands chelating Fe³⁺. Stability in aqueous solutions depends on:
- Ligand strength : Oxalate’s strong coordination ability stabilizes Fe³⁺ but competes with OH⁻, requiring pH control (e.g., pH 3–5) to avoid hydrolysis .
- Spectroscopic analysis : Use UV-Vis spectroscopy (absorption bands at 250 nm and 400 nm for ligand-to-metal charge transfer) and infrared spectroscopy (C–O stretching at 1600–1700 cm⁻¹) to confirm structure .
Advanced Research Questions
Q. What mechanisms govern the redox behavior of trisodium ferrioxalate in photocatalytic systems?
- Methodological Answer : The Fe³⁺/oxalate system undergoes ligand-to-metal charge transfer (LMCT) under UV light, generating Fe²⁺ and CO₂ radicals. Key approaches:
- Cyclic voltammetry : Measure redox potentials (e.g., Fe³⁺/Fe²⁺ at ~0.77 V vs. SHE) to map electron transfer pathways .
- Radical trapping : Use scavengers like tert-butanol to quantify reactive oxygen species (ROS) production via electron paramagnetic resonance (EPR) .
- Application : Degradation of organic pollutants (e.g., sulfamethoxazole) via Fenton-like reactions; optimize Fe³⁺/oxalate ratios to balance ROS generation and catalyst stability .
Q. How do competing anions (e.g., citrate, carbonate) affect the synthesis and stability of trisodium ferrioxalate?
- Methodological Answer : Anions with stronger coordination (e.g., citrate) form stable Fe³⁺ complexes, inhibiting trisodium ferrioxalate formation. Experimental strategies:
- Competitive ligand experiments : Compare synthesis yields in the presence of NaOAc, Na₂CO₃, and Na₃Cit using XRF to quantify Fe–O contributions .
- Stability constants : Determine log β values via potentiometric titration to assess ligand preference (oxalate > citrate > carbonate under acidic conditions) .
Q. Can trisodium ferrioxalate serve as a precursor for magnetic nanoparticle synthesis, and what challenges arise?
- Methodological Answer : While Fe₃O₄ nanoparticles typically require weaker ligands (e.g., acetate), trisodium ferrioxalate’s strong Fe–oxalate bonds hinder reduction. Workarounds include:
- Thermal decomposition : Heat the complex in inert atmospheres to break oxalate ligands, releasing Fe³⁺ for nanoparticle nucleation .
- Co-precipitation : Add NaOH to destabilize the complex, but monitor pH to avoid Fe(OH)₃ precipitation .
Data Contradictions and Resolution
Q. Why do some studies report successful Fe₃O₄ synthesis with oxalate, while others claim inhibition?
- Resolution : Contradictions arise from reaction conditions. Sodium oxalate alone inhibits Fe₃O₄ formation due to stable Fe³⁺–oxalate complexes, but mixed ligands (e.g., NaOAc + Na₂C₂O₄) provide weaker coordination sites, enabling controlled reduction .
Methodological Tools
- Synthesis Optimization : Design-of-experiments (DoE) to vary Na/Fe ratios, temperature, and ligand types .
- Stability Analysis : Use ICP-MS to track Fe³⁺ release in serum or aqueous media, comparing with gadolinium-based contrast agents .
- Redox Studies : Combine DFT calculations with experimental kinetics to model LMCT pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
